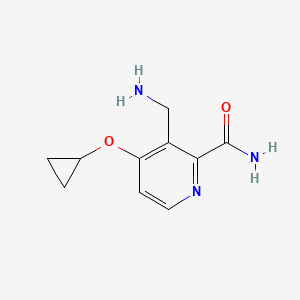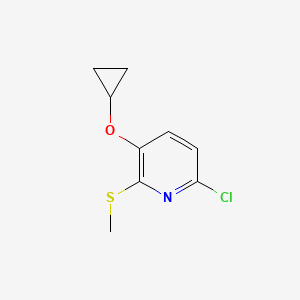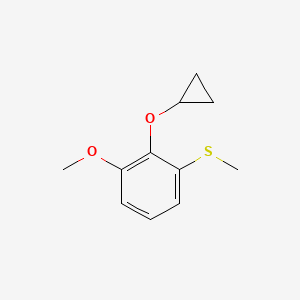
5-Cyclopropoxy-6-ethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-ethylnicotinamide is a compound that belongs to the class of nicotinamides, which are derivatives of nicotinic acid (vitamin B3). This compound features a cyclopropoxy group and an ethyl group attached to the nicotinamide structure. Nicotinamides are known for their roles in various biological processes, including cellular energy metabolism and oxidative stress modulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-ethylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Cyclopropanation: Introduction of the cyclopropoxy group can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Ethylation: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-ethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or ethyl groups using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamides or cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-ethylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Studied for its role in cellular metabolism and oxidative stress modulation.
Medicine: Potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Industry: Used in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-ethylnicotinamide involves its interaction with cellular enzymes and receptors. It may act as an inhibitor or modulator of specific enzymes involved in oxidative stress pathways, such as sirtuins and poly (ADP-ribose) polymerase. These interactions can influence cellular processes like DNA repair, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: The parent compound, known for its role in cellular metabolism.
1-Methylnicotinamide: A methylated derivative with similar biological activities.
Ethylnicotinamide: A simpler ethylated derivative without the cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-6-ethylnicotinamide is unique due to the presence of both cyclopropoxy and ethyl groups, which may confer distinct chemical and biological properties. The cyclopropoxy group can influence the compound’s stability and reactivity, while the ethyl group can affect its lipophilicity and cellular uptake .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-9-10(15-8-3-4-8)5-7(6-13-9)11(12)14/h5-6,8H,2-4H2,1H3,(H2,12,14) |
InChI-Schlüssel |
XYXMZLLESPYMHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=N1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















